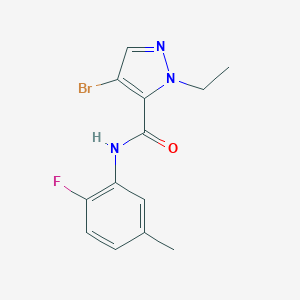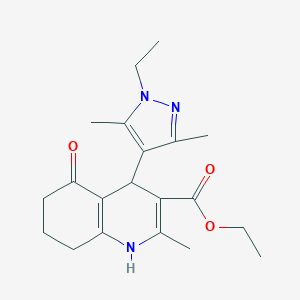
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea, also known as CPMT, is a chemical compound that has been widely studied for its potential therapeutic applications. CPMT belongs to the class of thioureas, which are known to exhibit a diverse range of biological activities.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has also been studied for its anti-inflammatory properties, where it inhibits the production of pro-inflammatory cytokines. In diabetes research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to improve insulin sensitivity and glucose uptake.
Mecanismo De Acción
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. In diabetes research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to exhibit various biochemical and physiological effects, depending on the disease and model system studied. In cancer research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In inflammation research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In diabetes research, 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's advantages for lab experiments include its high purity, stability, and well-defined mechanism of action. 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's limitations for lab experiments include its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
For 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea research include the development of more potent and selective analogs, the identification of new therapeutic applications, and the elucidation of its mechanism of action. 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's potential for combination therapy with other drugs should also be explored.
Métodos De Síntesis
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium pyridine-4-carboxylate to form 4-chlorobenzyl pyridine-4-carboxylate. This intermediate is then reacted with thiourea in the presence of a base to yield 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea. The synthesis of 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been optimized to achieve high yields and purity.
Propiedades
Fórmula molecular |
C13H12ClN3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Clave InChI |
CHVHGDZRWAXGSS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)

![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)

![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)
![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)